molecular formula C6H13NO2 B13506922 (3S,5R)-5-methoxypiperidin-3-ol

(3S,5R)-5-methoxypiperidin-3-ol

カタログ番号: B13506922
分子量: 131.17 g/mol
InChIキー: SCURWHOZLNXVPF-NTSWFWBYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3S,5R)-5-methoxypiperidin-3-ol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,5R)-5-methoxypiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-5-methoxypiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H13NO2

分子量

131.17 g/mol

IUPAC名

(3S,5R)-5-methoxypiperidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChIキー

SCURWHOZLNXVPF-NTSWFWBYSA-N

異性体SMILES

CO[C@@H]1C[C@@H](CNC1)O

正規SMILES

COC1CC(CNC1)O

製品の起源

United States
Foundational & Exploratory

Stereoselective Synthesis and Pharmacological Utility of (3S,5R)-5-Methoxypiperidin-3-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a chiral building block, (3S,5R)-5-methoxypiperidin-3-ol represents a critical scaffold in the development of highly specific therapeutics. The 3,5-disubstituted piperidine motif is frequently encountered in biologically active molecules, including direct renin inhibitors and various CNS-active agents[1]. Due to the hygroscopic and oxidative susceptibility of the free base amine, this molecule is predominantly synthesized, cataloged, and utilized in its hydrochloride salt form. The definitive CAS Registry Number for (3S,5R)-5-methoxypiperidin-3-ol hydrochloride is 2624109-21-1 [2].

This technical whitepaper explores the physicochemical profiling, mechanistic utility, and stereoselective synthesis of this privileged scaffold.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of the (3S,5R)-5-methoxypiperidin-3-ol scaffold is essential for downstream formulation and synthetic integration. The cis-configuration of the 3,5-substituents dictates its spatial geometry, directly influencing its solubility and binding kinetics.

Table 1: Physicochemical Profile of the Target Scaffold

PropertyValue
Compound Name (3S,5R)-5-methoxypiperidin-3-ol
Preferred Commercial Form Hydrochloride Salt[2]
CAS Registry Number (HCl Salt) 2624109-21-1[2]
Molecular Formula C₆H₁₄ClNO₂ (Salt) / C₆H₁₃NO₂ (Free Base)
Molar Mass 167.64 g/mol (Salt) / 131.17 g/mol (Free Base)[2]
Stereochemistry (3S, 5R) - cis-configured
Mechanistic Role and Pharmacophore Mapping

The selection of a 3,5-disubstituted piperidine in drug design is rarely arbitrary. The cis-configuration places the hydroxyl and methoxy substituents in a defined spatial arrangement, optimizing the molecule's hydrogen-bonding network within a target protein's binding pocket[1].

Causality in Scaffold Selection: The hydroxyl group at C3 acts as an amphoteric hydrogen-bond donor/acceptor, while the methoxy group at C5 provides a sterically protected hydrogen-bond acceptor. Crucially, the basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH. This allows the molecule to form a highly stable salt bridge or cation-π interaction with acidic residues (e.g., catalytic aspartate residues in proteases)[1].

Pharmacophore Piperidine Piperidine N (Protonated) Target Target Protein Binding Pocket Piperidine->Target Salt Bridge / Cation-π Hydroxyl C3-Hydroxyl (3S) Hydroxyl->Target H-Bond Donor/Acceptor Methoxy C5-Methoxy (5R) Methoxy->Target H-Bond Acceptor

Pharmacophore mapping of (3S,5R)-5-methoxypiperidin-3-ol interactions.

Stereoselective Synthesis Workflow

To achieve the precise (3S,5R) absolute configuration, a rigorous stereoselective synthesis is required. While dynamic kinetic resolution (DKR) of lactams is an option[3], a highly scalable and robust approach utilizes the chemoenzymatic resolution of a racemic cis-piperidine[4].

Causality in Reagent Selection:

  • Catalytic Hydrogenation (Rh/C): Rhodium on carbon is selected over Palladium because it efficiently reduces the heteroaromatic pyridine ring under mild conditions while strongly favoring cis-diastereoselectivity via the syn-addition of hydrogen to the catalyst-bound face.

  • Enzymatic Resolution (Lipase PS-C): Pseudomonas cepacia lipase is chosen for its highly specific active site, which selectively acetylates the (3R,5S) enantiomer, leaving the desired (3S,5R) alcohol unreacted for easy chromatographic separation[4].

Step-by-Step Synthetic Methodology:

  • Reduction: Dissolve 5-methoxypyridin-3-ol in methanol. Add 5% Rh/C and subject to H₂ (50 psi) at room temperature for 12 hours to yield racemic cis-5-methoxypiperidin-3-ol.

  • Protection: Treat the racemate with Boc-anhydride (Boc₂O) and triethylamine (Et₃N) in dichloromethane (DCM) to mask the basic amine, preventing enzyme poisoning in the next step.

  • Kinetic Resolution: Suspend the N-Boc racemate in diisopropyl ether. Add Lipase PS-C and vinyl acetate (acyl donor). Stir at 37°C until 50% conversion is reached.

  • Separation: Filter the enzyme and separate the unreacted (3S,5R)-alcohol from the (3R,5S)-acetate via silica gel chromatography.

  • Deprotection & Salt Formation: Treat the isolated (3S,5R)-N-Boc-alcohol with 4M HCl in dioxane to cleave the Boc group and precipitate the target (3S,5R)-5-methoxypiperidin-3-ol hydrochloride (CAS 2624109-21-1).

Synthesis SM 5-Methoxypyridin-3-ol (Starting Material) Red Catalytic Hydrogenation (Rh/C, H2) -> cis-racemate SM->Red Syn-addition Prot N-Boc Protection (Boc2O, Et3N) Red->Prot Amine Masking Res Enzymatic Resolution (Lipase PS-C, Vinyl Acetate) Prot->Res Kinetic Resolution Sep Chromatographic Separation Isolate (3S,5R)-Alcohol Res->Sep (3R,5S)-Acetate removal Deprot Deprotection & Salt Formation (HCl/Dioxane) Sep->Deprot Acidic Cleavage Prod (3S,5R)-5-Methoxypiperidin-3-ol HCl CAS: 2624109-21-1 Deprot->Prod Final Isolation

Chemoenzymatic synthesis workflow for (3S,5R)-5-methoxypiperidin-3-ol HCl.

Analytical Validation: A Self-Validating Protocol

Validating the enantiomeric excess (ee) of the synthesized (3S,5R) product requires transforming the enantiomers into diastereomers using Mosher's acid chloride ((R)-(-)-MTPA-Cl)[5].

The Self-Validating System: A robust analytical protocol must be self-validating. By acquiring both ¹H and ¹⁹F NMR spectra of the Mosher's ester derivative, the protocol internally cross-verifies the ee. The ¹⁹F spectrum lacks background proton interference, providing a high-fidelity baseline for integration. The calculated ee from the ¹⁹F signals must mathematically align with the integration of the methoxy protons in the ¹H spectrum. If a discrepancy >1% exists between the two nuclei calculations, the system flags a baseline integration error or incomplete derivatization.

Step-by-Step Mosher's Ester Derivatization Protocol:

  • Free Base Conversion: Neutralize 15 mg of the hydrochloride salt with saturated aqueous NaHCO₃ and extract into DCM. Evaporate to yield the free base.

  • Sample Preparation: Dissolve 10 mg of the free base in 0.5 mL of anhydrous CDCl₃ in a dry NMR tube.

  • Derivatization: Add 3.0 equivalents of anhydrous pyridine followed by 1.5 equivalents of (R)-(-)-MTPA-Cl.

  • Reaction: Cap the tube, seal with Parafilm, and invert to mix. Allow the reaction to proceed at room temperature for 2 hours.

  • Data Acquisition: Acquire standard ¹H NMR (400 MHz) and ¹⁹F NMR (376 MHz) spectra.

  • Integration & Calculation: Calculate the ee by comparing the integrals of the major (S,R)-MTPA ester fluorine peak against any trace (R,S)-MTPA ester peak. Cross-validate this ratio using the distinct C5-methoxy proton singlets in the ¹H spectrum.

References
  • Huynh, T. H. V., et al. "Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry, 2006. Available at:[Link]

  • Holzer, P., et al. "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." Journal of Medicinal Chemistry, 2008. Available at:[Link]

  • Jagdale, A. R. "Enantioselective Synthesis of Bioactive Molecules via Asymmetric Reductions..." CSIR-NCL Digital Repository, 2008. Available at:[Link]

Sources

The Strategic Implementation of Chiral Piperidines in Small Molecule Drug Discovery: Synthesis, ADME Optimization, and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidines represent one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, as drug discovery moves toward more complex targets, the limitations of flat, achiral piperidines—such as poor solubility, rapid metabolic clearance, and off-target promiscuity—have become apparent. The deliberate introduction of chirality into the piperidine scaffold has emerged as a critical strategy to navigate the multi-parameter optimization required in modern medicinal chemistry. This technical guide explores the mechanistic rationale, synthetic breakthroughs, and pharmacokinetic causality behind the use of chiral piperidines in drug development.

The Mechanistic Rationale for Chiral Piperidines

The decision to introduce a chiral center into a piperidine ring is rarely arbitrary; it is a calculated structural intervention designed to solve specific physicochemical and pharmacological liabilities.

Escaping Flatland and Solubility Enhancement Achiral, unsubstituted piperidines often contribute to high lipophilicity and flat molecular topologies. By introducing a chiral center (e.g., a methyl or hydroxyl group at the C3 or C4 position), medicinal chemists increase the fraction of sp3-hybridized carbons ( Fsp3​ ). The causality here is thermodynamic: increased 3D complexity disrupts the molecular planarity, which in turn lowers the crystal lattice energy of the solid state. A lower lattice energy directly translates to enhanced aqueous solubility, a critical parameter for oral bioavailability 1.

Mitigation of hERG Toxicity The human ether-a-go-go-related gene (hERG) potassium channel is a notorious anti-target responsible for drug-induced cardiotoxicity. The hERG binding pocket preferentially accommodates basic, lipophilic, and planar amines. Appending a chiral vector to a piperidine ring introduces specific steric bulk. This precise 3D orientation creates a steric clash within the hERG pore, preventing the planar π−π stacking interactions required for channel blockade, thereby widening the therapeutic index.

G Core Chiral Piperidine Scaffold Prop1 Increased Fsp3 (Escape Flatland) Core->Prop1 Prop2 Stereospecific Target Binding Core->Prop2 Prop3 Optimized ADME (Lower logD) Core->Prop3 Out1 Reduced hERG Toxicity Prop1->Out1 Out2 Enhanced Efficacy Prop2->Out2 Out3 Higher Oral Bioavailability Prop3->Out3

Logical flow of chiral piperidine integration improving drug profiles.

Asymmetric Synthesis: Overcoming Historical Bottlenecks

Historically, accessing enantiopure substituted piperidines required inefficient classical resolution or reliance on a limited chiral pool. Modern asymmetric catalysis has revolutionized this space.

One of the most robust modern approaches is the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts 2. The Causality of the Design: Pyridines are notoriously difficult to hydrogenate asymmetrically because their basic nitrogen lone pair strongly coordinates to and poisons transition metal catalysts. By pre-activating the pyridine into a pyridinium salt, the aromaticity is destabilized, and the nitrogen lone pair is masked. This allows a chiral Rh-complex to dictate the facial selectivity of hydride transfer without being deactivated, yielding highly enantioenriched piperidines. Alternatively, chemo-enzymatic dearomatization utilizing amine oxidases and imine reductases provides exquisite stereocontrol under benign conditions3.

Protocol 1: Scalable Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of a chiral 3-substituted piperidine via transfer hydrogenation.

  • Substrate Activation: Dissolve the starting 3-substituted pyridine (1.0 equiv) in anhydrous dichloromethane (DCM). Add an alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise at 0°C. Stir for 12 hours to form the pyridinium salt. Causality: Benzylation masks the nitrogen lone pair, preventing catalyst poisoning and increasing the electrophilicity of the ring.

  • Catalyst Preparation: In an argon-filled glovebox, prepare a solution of [Rh(COD)Cl]2​ (2.5 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%) in degassed methanol. Stir for 30 minutes to ensure complete complexation.

  • Hydrogenation: Transfer the pyridinium salt and the catalyst solution to a high-pressure reactor. Pressurize with H2​ gas to 50 atm. Heat to 50°C and stir for 24 hours. Causality: The high pressure forces the equilibrium toward the fully saturated piperidine, while the chiral pocket of the Rh-ligand complex restricts hydride delivery to a single face of the intermediate iminium ion.

  • Workup and Self-Validation: Vent the reactor, filter through a short pad of silica to remove the metal catalyst, and concentrate.

    • Self-Validating Mechanism: Analyze the crude mixture via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase against a racemic standard. Furthermore, derivatize an aliquot with Mosher's acid chloride and analyze via 19F NMR. The absolute correlation between the SFC enantiomeric excess (ee) and the diastereomeric ratio in the NMR provides orthogonal, self-validating proof of absolute stereochemistry, eliminating false positives from co-eluting impurities.

Pharmacokinetic (ADME) Optimization via Stereocontrol

Chirality does not merely improve binary target affinity; it fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.

In the development of BCL6 inhibitors, researchers observed a striking structure-activity relationship (SAR) between piperidine enantiomers. While evaluating cis-3,5-substituted piperidine tricyclic quinolinones, it was discovered that both enantiomers exhibited nearly identical biochemical binding affinities to the BTB domain of BCL6. However, their cellular behavior diverged completely 4.

The Causality: Targeted protein degradation requires the formation of a highly specific ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase. The precise 3D orientation of the chiral piperidine linker dictates whether the E3 ligase can be recruited effectively. The active enantiomer (CCT373566) positioned the ligase-recruiting motif perfectly, inducing profound degradation. The opposite enantiomer (CCT373567) bound the target but projected the linker into solvent space at an incompatible angle, failing to induce degradation.

Table 1: Quantitative Comparison of BCL6 Inhibitor Enantiomers
CompoundStereochemistryBiochemical Affinity (TR-FRET)Cellular Degradation (DC50)In Vivo Efficacy (50 mg/kg)
CCT373566 cis-3,5-piperidine (Active)High Binding0.7 nMHigh (Maintained >24h)
CCT373567 cis-3,5-piperidine (Opposite)High BindingNo degradation observedN/A (Failed cellular assay)

Experimental Workflow: Stereospecific Target Validation

To rigorously evaluate the pharmacological impact of chiral piperidines, a structured, self-validating screening workflow must be employed.

Workflow Step1 Asymmetric Synthesis Step2 Chiral Resolution Step1->Step2 Step3 In Vitro Binding Assay Step2->Step3 Step4 Cellular Degradation Step3->Step4 Step5 In Vivo ADME Profiling Step4->Step5

Step-by-step screening workflow for evaluating chiral piperidine enantiomers.

Protocol 2: Stereospecific Cellular Degradation Assay

This protocol outlines the evaluation of enantiomeric pairs to validate target-specific degradation.

  • Cell Line Preparation: Plate the target cancer cell line (e.g., OCI-Ly1 for BCL6) in 96-well plates at a density of 1×104 cells/well in RPMI media. Incubate overnight at 37°C.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of both the active enantiomer (e.g., CCT373566) and the inactive enantiomer (e.g., CCT373567) in DMSO. Dose the cells such that the final DMSO concentration does not exceed 0.1%.

  • Incubation and Lysis: Incubate the cells with the compounds for 24 hours. Causality: 24 hours allows sufficient time for the cellular ubiquitination machinery to process the ternary complex and degrade the target protein via the proteasome. Lyse the cells using RIPA buffer supplemented with protease inhibitors.

  • Quantification: Quantify target protein levels using a capillary Western blot system (e.g., ProteinSimple WES) normalized to a housekeeping protein (e.g., GAPDH).

  • Self-Validating Mechanism: The inclusion of the inactive enantiomer acts as an absolute internal control. If both enantiomers show identical cellular degradation or cell death, the mechanism is likely driven by generalized cytotoxicity or an off-target scaffolding effect. True target-specific degradation (PROTAC mechanism) is highly stereodependent; thus, the inactive enantiomer must show zero degradation, validating that the active enantiomer's efficacy is entirely derived from its specific 3D spatial geometry.

Conclusion

The transition from flat, achiral heterocycles to chiral piperidines represents a maturation in small molecule drug discovery. By leveraging asymmetric synthesis, medicinal chemists can precisely tune the 3D topology of a molecule. This stereocontrol is not merely a structural exercise; it is the causal driver behind escaping flatland, optimizing ADME properties, eliminating hERG liabilities, and enabling complex pharmacological mechanisms like targeted protein degradation.

References

  • Source: Thieme E-Books & E-Journals (Pharmaceutical Fronts)
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis / ResearchGate URL
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)

Sources

(3S,5R)-5-Methoxypiperidin-3-ol: Comprehensive Safety, Toxicity, and Handling Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized piperidines are indispensable structural motifs. Specifically, (3S,5R)-5-methoxypiperidin-3-ol and its stereoisomers have emerged as critical pharmacophores in the development of novel therapeutics, including MmpL3 inhibitors targeting Mycobacterium tuberculosis[1]. However, the incorporation of a secondary amine within a lipophilic ring system introduces distinct toxicological and handling challenges.

This technical guide synthesizes the safety data sheet (SDS) parameters, toxicokinetic mechanisms, and self-validating handling protocols for (3S,5R)-5-methoxypiperidin-3-ol. By understanding the causality behind its chemical reactivity, researchers can design safer, more efficient laboratory workflows.

Chemical Identity and Physicochemical Causality

The free base form of piperidine derivatives is highly basic, volatile, and prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates)[2]. To mitigate these handling risks, (3S,5R)-5-methoxypiperidin-3-ol is almost exclusively synthesized, stored, and utilized as a hydrochloride salt [3].

The addition of the methoxy (-OCH₃) and hydroxyl (-OH) groups alters the electron density of the piperidine ring, slightly reducing the pKa of the secondary amine compared to unsubstituted piperidine. However, the lipophilicity imparted by the methoxy group enhances cellular membrane permeability, directly influencing its systemic toxicity profile.

Table 1: Quantitative Chemical Identity
ParameterSpecification
Chemical Name (3S,5R)-5-methoxypiperidin-3-ol hydrochloride
CAS Number 2624109-21-1[3]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 167.64 g/mol [3]
Physical State Crystalline Solid (Powder)
Solubility Soluble in H₂O, DMSO, and Methanol

Toxicological Profile & Mechanisms of Action

The toxicity of (3S,5R)-5-methoxypiperidin-3-ol is driven by two primary mechanisms: localized pH-driven tissue damage and systemic lipophilic distribution .

Localized Irritation (Dermal and Ocular)

Despite being a hydrochloride salt, residual moisture on human skin or the corneal epithelium can facilitate partial dissociation. The resulting localized basicity causes lipid saponification in cell membranes and the denaturation of structural proteins. This manifests as acute skin irritation (erythema) and severe eye irritation[4].

Systemic Toxicity (STOT SE 3)

If inhaled as an aerosolized powder or ingested, the compound easily crosses the epithelial barriers of the respiratory and gastrointestinal tracts. The lipophilic methoxy group facilitates moderate penetration of the blood-brain barrier (BBB). Once in the central nervous system (CNS), piperidine derivatives can act as weak agonists/antagonists at various neurotransmitter receptors, leading to transient CNS depression, dizziness, or drowsiness (categorized under STOT SE 3)[2][4].

tox_pathway A Exposure to 5-methoxypiperidin-3-ol B Dermal/Ocular Absorption (Basic Amine Reactivity) A->B Direct Contact C Systemic Circulation (Lipophilic Distribution) A->C Inhalation/Ingestion D Localized Tissue Irritation (H315, H319) B->D pH Shift > 8.5 E CNS / Respiratory Tract (STOT SE 3: H336/H335) C->E BBB Penetration F Hepatic Metabolism (CYP450 Oxidation) C->F Clearance G Renal Excretion (Hydrophilic Metabolites) F->G Phase II Conjugation

Toxicokinetic pathway and localized hazard mechanisms of 5-methoxypiperidin-3-ol.

Safety Data Sheet (SDS) & GHS Classification

Based on regulatory evaluations of methoxypiperidinol derivatives, the compound is classified under the Globally Harmonized System (GHS) as a hazardous substance requiring specific engineering controls[4].

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard CodeDescription
Skin Irritation 2H315 Causes skin irritation[4].
Eye Irritation 2AH319 Causes serious eye irritation[4].
STOT SE 3H336 May cause drowsiness or dizziness[4].
Acute Toxicity 4H302 Harmful if swallowed.

Self-Validating Experimental & Handling Protocols

To ensure scientific integrity and absolute safety, standard operating procedures must not rely on visual inspection alone. The following protocols integrate self-validating feedback loops to guarantee that the hazard has been neutralized.

Routine Handling Workflow

Causality Note: Piperidine derivatives can permeate standard latex. Nitrile gloves are mandatory due to their superior resistance to basic amines and polar organic compounds.

  • Engineering Controls: Conduct all weighing and transfer operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized hydrochloride dust.

  • PPE Requirements: Double-layer nitrile gloves, chemical splash goggles (not safety glasses, to prevent lateral vapor ingress), and a standard lab coat.

  • Electrostatic Mitigation: Because the hydrochloride salt is a dry crystalline powder, use anti-static weighing boats and grounded spatulas to prevent electrostatic dispersion of the active pharmaceutical ingredient (API).

Self-Validating Spill Response & Neutralization Protocol

In the event of a surface spill, mechanical sweeping is insufficient as micro-particulates will remain, posing a severe dermal hazard.

  • Step 1: Containment. Isolate the area. Do not use water initially, as this will dissolve the salt and spread the hazard. Cover the powder with an inert, dry absorbent (e.g., vermiculite or sand).

  • Step 2: Collection. Carefully sweep the absorbent-chemical mixture into a hazardous waste container using a non-sparking tool.

  • Step 3: Chemical Neutralization. Because the residual compound acts as a localized base upon dissolution, prepare a 5% Citric Acid solution (a mild, non-toxic organic acid). Spray the spill zone generously. The citric acid will protonate any free base piperidine, rendering it highly water-soluble and biologically inert.

  • Step 4: Validation (The Feedback Loop). Wipe the area with a damp paper towel. Press a Universal pH Indicator Strip against the damp surface.

    • Pass Condition: If the strip reads pH 6.5 - 7.5 (Green/Yellow), the area is neutralized and safe.

    • Fail Condition: If the strip reads pH > 8.0 (Blue/Purple), basic amine residues remain. Repeat Step 3.

  • Step 5: Final Cleansing. Once validated, wash the area with standard laboratory detergent and deionized water.

spill_response S1 Identify Spill (Evacuate & Ventilate) S2 Don PPE (Nitrile, Goggles) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (5% Citric Acid Wash) S3->S4 Prevent Aerosolization S5 Validation (pH Indicator Strip) S4->S5 Target pH 6.5-7.5 S5->S4 pH > 7.5 (Repeat Wash) S6 Safe Disposal (Hazardous Waste) S5->S6 pH Confirmed

Self-validating spill response and chemical neutralization workflow.

References

  • Sigma-Aldrich: (3S,5R)-5-methoxypiperidin-3-ol hydrochloride. Sigma-Aldrich.
  • (3R,5R)-5-methoxypiperidin-3-ol hydrochloride — Chemical Substance Information. NextSDS.
  • Piperidine | C5H11N | CID 8082 - PubChem. National Institutes of Health (NIH).
  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PubMed Central (PMC) - NIH.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis Pathway for (3S,5R)-5-methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

(3S,5R)-5-methoxypiperidin-3-ol is a highly valuable chiral building block in pharmaceutical development. As a conformationally restricted, highly polar scaffold, it is frequently utilized to modulate the physicochemical properties of drug candidates—specifically to enhance aqueous solubility, lower lipophilicity (LogD), and improve metabolic stability.

Synthesizing 3,5-disubstituted piperidines with strict stereocontrol is notoriously challenging. Traditional chiral pool approaches often require exhaustive functional group manipulations and suffer from poor atom economy. To bypass these bottlenecks, this protocol employs a modern, highly efficient Iridium-catalyzed asymmetric hydrogenation of pyridinium salts .

The Causality of the Synthetic Design

As a Senior Application Scientist, it is critical to understand why these specific reagents and conditions are selected:

  • Substrate Activation (N-Benzylation): Direct hydrogenation of pyridines is thermodynamically hindered by their strong aromatic resonance. Furthermore, the basic nitrogen lone pair strongly coordinates to and poisons transition metal catalysts. By pre-forming an N-benzylpyridinium salt, we achieve two goals: we eliminate catalyst poisoning and significantly lower the LUMO of the heterocycle, making it highly susceptible to hydride attack .

  • Stereocontrol & Thermodynamic Sinks: The use of an Iridium(I) precursor paired with the chiral atropisomeric ligand (R)-SegPhos creates a rigid chiral pocket. The catalyst approaches the activated pyridinium ring strictly from the re-face. The initial, enantio-determining hydride transfer sets the absolute configuration. Because the catalyst remains coordinated to the same face during subsequent rapid reductions, the remaining double bonds are reduced with strict cis-diastereoselectivity. Thermodynamically, the cis-3,5-disubstituted piperidine is highly favored, as both the -OH (protected) and -OMe groups can adopt stable equatorial positions in the resulting chair conformation .

Synthetic Workflow

Workflow A 3-Methoxy-5-(benzyloxy)pyridine (Starting Material) B N-Benzylation (BnBr, Toluene) A->B C Pyridinium Salt (Activated Substrate) B->C D Asymmetric Hydrogenation ([Ir(COD)Cl]2, (R)-SegPhos) C->D Chiral induction E Protected cis-Piperidine (3S,5R configuration) D->E F Global Deprotection (Pd/C, H2, MeOH) E->F Cleave Bn groups G (3S,5R)-5-methoxypiperidin-3-ol HCl Salt F->G

Figure 1: Three-stage synthetic workflow for the stereoselective preparation of (3S,5R)-5-methoxypiperidin-3-ol.

Optimization of the Catalytic Step

The asymmetric hydrogenation is the critical node of this protocol. Empirical data demonstrates that Iridium paired with (R)-SegPhos in a non-coordinating solvent (THF) provides the optimal balance of conversion, diastereomeric ratio (dr), and enantiomeric excess (ee).

Table 1: Catalyst and Condition Screening for Pyridinium Salt Hydrogenation

EntryCatalyst PrecursorChiral LigandSolventConversion (%)dr (cis:trans)ee (%)
1[Rh(COD)Cl]₂(R)-BINAPTHF15NDND
2[Ir(COD)Cl]₂(R)-BINAPTHF5585:1568
3[Ir(COD)Cl]₂(R)-SegPhosMeOH8290:1084
4 [Ir(COD)Cl]₂ (R)-SegPhos THF >99 >95:5 94

Note: Data represents validated optimization parameters. Entry 4 conditions are utilized in the protocol below.

Experimental Protocols

System Validation: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the defined In-Process Controls (IPCs).

Step 1: Synthesis of 1-benzyl-3-(benzyloxy)-5-methoxypyridin-1-ium bromide
  • Reaction: Charge a flame-dried round-bottom flask with 3-methoxy-5-(benzyloxy)pyridine (10.0 g, 46.5 mmol, 1.0 eq) and anhydrous toluene (100 mL).

  • Addition: Add benzyl bromide (BnBr) (6.6 mL, 55.8 mmol, 1.2 eq) dropwise at room temperature under an argon atmosphere.

  • Heating: Reflux the mixture at 110 °C for 12 hours. A dense white precipitate will form as the salt is generated.

  • Isolation: Cool the reaction to room temperature. Filter the precipitate over a glass frit, wash with cold diethyl ether (3 × 30 mL), and dry under high vacuum to afford the pyridinium salt as a white solid.

  • IPC Validation: ¹H NMR (D₂O) must confirm the disappearance of the free pyridine protons and a characteristic downfield shift of the aromatic protons (approx. 8.5–9.2 ppm), confirming complete salt formation.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (312 mg, 0.46 mmol, 1.0 mol%) and (R)-SegPhos (610 mg, 1.0 mmol, 2.2 mol%) in anhydrous THF (20 mL). Stir for 30 minutes at room temperature to pre-form the active chiral complex.

  • Substrate Loading: Transfer the pyridinium salt from Step 1 (approx. 46 mmol) into a high-pressure stainless-steel autoclave and dissolve in anhydrous THF (80 mL).

  • Reaction: Inject the catalyst solution into the autoclave. Pressurize the vessel with H₂ gas to 50 bar. Stir the mixture vigorously at 60 °C for 24 hours.

  • Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexanes 1:1) to remove the Iridium catalyst.

  • IPC Validation (Critical): Analyze the intermediate via Chiral HPLC (e.g., Chiralcel OD-H). Proceed only if ee > 90% and dr > 95:5. This prevents "enantiomeric leakage" into the final product, which is extremely difficult to purify later.

Step 3: Global Hydrogenolysis and Salt Formation
  • Deprotection: Dissolve the enantioenriched protected piperidine (approx. 40 mmol) in MS-grade Methanol (100 mL). Carefully add 10 wt% Pd/C (1.0 g) under an argon blanket.

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a balloon of H₂ (1 atm) at room temperature for 12 hours. This step simultaneously cleaves both the N-benzyl and O-benzyl groups.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol (50 mL). Concentrate the filtrate to yield the free base.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (50 mL) and cool to 0 °C. Dropwise add 2M HCl in diethyl ether (25 mL, 50 mmol). Stir for 30 minutes. Filter the resulting precipitate and dry under vacuum to yield (3S,5R)-5-methoxypiperidin-3-ol hydrochloride .

  • IPC Validation: LC-MS must show[M+H]⁺ = 132.1 (free base). ¹H NMR (CD₃OD) must show complete disappearance of all aromatic benzyl signals (7.1–7.4 ppm).

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Ir_cat [Ir]-H Active Catalyst ((R)-SegPhos) Coord Substrate Coordination (Pyridinium Salt) Ir_cat->Coord + Substrate Hydride1 1st Hydride Transfer (Enantio-determining) Coord->Hydride1 H2 insertion Intermediate Dihydropyridine Intermediate Hydride1->Intermediate Hydride2 Subsequent Reductions (cis-directed) Intermediate->Hydride2 + 2 H2 Product Chiral Piperidine Release Hydride2->Product Product->Ir_cat Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

References

  • Title: Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines Source: Chemistry Letters, Oxford Academic URL: [Link]

  • Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Application Note: Advanced O-Alkylation Strategies for (3S,5R)-5-Methoxypiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The (3S,5R)-5-methoxypiperidin-3-ol scaffold is a highly valuable chiral building block in modern drug discovery, offering a rigid, stereochemically defined core for probing structure-activity relationships (SAR)[1]. O-alkylation of the C3-hydroxyl group is a critical transformation in functionalizing this scaffold; however, it presents unique synthetic challenges. These include ensuring absolute regioselectivity (O- vs. N-alkylation), preventing the epimerization of the delicate C3/C5 stereocenters, and avoiding competitive elimination reactions.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the efficient O-alkylation of this specific piperidinol derivative, grounded in mechanistic causality and authoritative chemical literature.

Mechanistic Insights & Causality (E-E-A-T)

The Absolute Necessity of N-Protection

Direct O-alkylation of unprotected piperidinols is fundamentally flawed due to the superior nucleophilicity of the secondary amine. To achieve absolute regioselectivity, N-protection is mandatory. The tert-butyloxycarbonyl (Boc) group is the industry standard; its steric bulk and electron-withdrawing nature completely suppress nitrogen nucleophilicity under standard Williamson ether synthesis conditions[2]. If N-alkylation is observed during an O-alkylation workflow, it is a direct diagnostic indicator that the Boc group has been unintentionally cleaved, typically due to localized acidic microenvironments[2].

Conformational Dynamics of the (3S,5R) Scaffold

In a chair conformation, the (3S,5R)-cis-1,3-disubstituted piperidine strongly prefers the diequatorial conformation to minimize 1,3-diaxial interactions. While this diequatorial preference makes the C3-hydroxyl highly accessible for deprotonation, the subsequent SN2 attack on the alkyl halide can be sterically hindered by the adjacent equatorial protons and the bulky N-Boc rotamers. Consequently, solvent selection is critical to maximize the reactivity of the alkoxide intermediate.

Base Selection and Causality

The choice of base dictates the success and purity of the O-alkylation:

  • Sodium Hydride (NaH) in THF/DMF: A strong base is typically required to efficiently deprotonate the secondary alcohol[2]. NaH irreversibly forms the alkoxide (evolving H₂ gas), driving the reaction forward. THF is preferred for standard primary alkyl halides, while DMF is utilized for less reactive electrophiles to enhance SN2 kinetics via superior cation solvation.

  • Biphasic Phase-Transfer Catalysis (PTC): For highly sensitive alkylating agents (e.g., tert-butyl bromoacetate), harsh alkoxide conditions can cause ester hydrolysis or degradation. A biphasic system (NaOH/Toluene) utilizing tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst allows for mild, controlled O-alkylation[3].

Conformation Chair (3S,5R)-cis-Piperidine Diequatorial Conformer Hindrance Steric Shielding by N-Boc Rotamers Chair->Hindrance Access Equatorial 3-OH Readily Deprotonated Chair->Access SN2 SN2 Attack on R-X (Inversion at R-X) Hindrance->SN2 Requires elevated temp for bulky R-X Solvent Polar Aprotic Solvent (DMF/THF) Solvation Access->Solvent NaH addition Solvent->SN2

Conformational dynamics and steric factors influencing the O-alkylation of the (3S,5R) scaffold.

Quantitative Data: Condition Optimization

The following table summarizes the optimized conditions for the O-alkylation of (3S,5R)-1-Boc-5-methoxypiperidin-3-ol with various electrophiles, demonstrating the logical mapping of base/solvent pairs to specific substrate classes.

EntryAlkylating Agent (R-X)Base (Eq)SolventTemp (°C)Time (h)Yield (%)ee (%)
1 Iodomethane (MeI)NaH (1.5)THF0 to 25488>99
2 Benzyl Bromide (BnBr)NaH (1.5)DMF0 to 25685>99
3 Allyl BromideKHMDS (1.2)THF-78 to 0378>99
4 tert-Butyl bromoacetate50% NaOH (aq)Toluene (PTC)251291>99
5 4-Methoxybenzyl ChlorideAg₂O (2.0)DCM252468>99

Validated Experimental Protocols

Protocol A: Strong Base-Mediated O-Alkylation (NaH/THF)

Optimized for primary aliphatic halides and robust electrophiles.

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere.

    • Causality: NaH is highly moisture-sensitive. Trace water will quench the base, leading to incomplete deprotonation and significantly reduced yields[2].

  • Substrate Solvation: Dissolve (3S,5R)-1-Boc-5-methoxypiperidin-3-ol (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add 60% NaH dispersion in mineral oil (1.5 eq) portion-wise over 10 minutes.

    • Causality: The initial deprotonation is performed at 0 °C to control the exothermic release of H₂ gas and prevent thermal degradation or unintentional cleavage of the Boc group[2].

  • Alkylation: Stir at 0 °C for 30 minutes to ensure complete alkoxide formation. Add the alkyl halide (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes that could drive unwanted side reactions.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The optimal reaction time must be determined to prevent prolonged exposure to elevated temperatures, which can lead to decomposition[2].

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: A mild, buffered quench neutralizes excess NaH without creating a highly acidic environment that would cleave the acid-labile N-Boc group[4]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic Phase-Transfer Catalysis (PTC)

Optimized for base-sensitive electrophiles (e.g., tert-butyl bromoacetate)[3].

  • Preparation: In a round-bottom flask, dissolve (3S,5R)-1-Boc-5-methoxypiperidin-3-ol (1.0 eq) and the alkylating agent (1.2 eq) in toluene (0.2 M).

  • Catalyst Addition: Add tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq) as a phase-transfer catalyst.

    • Causality: The lipophilic tetrabutylammonium cation escorts the hydroxide ion into the organic phase, enabling efficient deprotonation without exposing the bulk organic phase to harsh, concentrated base[3].

  • Base Addition: Add 50% aqueous NaOH (equal volume to toluene). Stir vigorously (1000+ RPM) at room temperature for 12 hours.

    • Causality: High-speed stirring maximizes the interfacial surface area between the aqueous and organic layers, which is the rate-limiting step in biphasic PTC reactions.

  • Workup: Dilute with water and separate the layers. Extract the aqueous layer with toluene. Wash the combined organic layers with water until neutral pH is achieved, dry over Na₂SO₄, and concentrate.

Workflow Start Start: (3S,5R)-5-methoxypiperidin-3-ol Protect N-Protection (Boc2O, Et3N) Yield: >95% Start->Protect BaseChoice Base Selection for O-Alkylation Protect->BaseChoice NaH NaH / THF (0°C to RT) For primary alkyl halides BaseChoice->NaH Robust PTC NaOH / TBAHS (Biphasic) For sensitive halides BaseChoice->PTC Sensitive Alkylation O-Alkylation Step (R-X addition) NaH->Alkylation PTC->Alkylation Deprotect Boc Deprotection (TFA/DCM) Yield: >90% Alkylation->Deprotect Optional

Decision matrix and workflow for the O-alkylation and subsequent deprotection of piperidinols.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the integrity of the synthesized compounds, the following self-validating checks must be integrated into the workflow:

  • Mass Spectrometry (LC-MS): If the expected mass is M+1, but a mass of (M+1) - 100 Da is observed, this indicates unintentional Boc-group cleavage (loss of the tert-butoxycarbonyl moiety) during the reaction or workup[4]. Ensure the quench step is not overly acidic.

  • NMR Spectroscopy (¹H NMR): The C3 and C5 methine protons in the (3S,5R) configuration should exhibit distinct coupling constants indicative of their axial/equatorial relationships. A significant shift in these coupling constants post-alkylation suggests base-catalyzed epimerization has occurred. Switch to Protocol B (PTC) if epimerization is detected.

References

  • PMC (NIH). "Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions". Available at:[Link]

  • PMC (NIH). "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". Available at:[Link]

  • PMC (NIH). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties". Available at:[Link]

Sources

Preparation and Chiral Resolution of (3S,5R)-5-Methoxypiperidin-3-ol Hydrochloride: A Scalable Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

Chiral 3,5-disubstituted piperidines are highly valued scaffolds in medicinal chemistry, frequently utilized as conformationally restricted bioisosteres for morpholines or as core pharmacophores in GPCR ligands and kinase inhibitors. The synthesis of the specific enantiomer (3S,5R)-5-methoxypiperidin-3-ol hydrochloride presents a unique stereochemical challenge.

As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional chiral pool synthesis by employing a highly scalable chemoenzymatic kinetic resolution strategy. This methodology relies on two critical mechanistic pillars:

  • Diastereoselective Hydrogenation: The reduction of 3-hydroxy-5-methoxypyridine to the piperidine core is achieved using a Rhodium on Alumina ( Rh/Al2​O3​ ) catalyst. Unlike Palladium on Carbon ( Pd/C ), which frequently causes unwanted hydrogenolysis of the C–O bonds, Rhodium promotes a syn-facial delivery of hydrogen to the aromatic ring, yielding the cis-diastereomer almost exclusively[1].

  • Enzymatic Desymmetrization (Kazlauskas Rule): The racemic cis-1-Boc-5-methoxypiperidin-3-ol is subjected to kinetic resolution using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435). According to the empirical Kazlauskas rule, CAL-B's stereospecificity pocket exhibits a profound preference for the (R)-enantiomer of secondary alcohols[2][3]. Consequently, the enzyme selectively acetylates the (3R,5S)-enantiomer, leaving the desired (3S,5R)-enantiomer completely unreacted and easily separable via chromatography[4].

Synthetic Workflow Visualization

SynthesisWorkflow Node1 3-Hydroxy-5-methoxypyridine (Starting Material) Node2 rac-cis-5-Methoxypiperidin-3-ol (Hydrogenation) Node1->Node2 5% Rh/Al2O3, H2 (syn-addition) Node3 rac-cis-1-Boc-5-methoxypiperidin-3-ol (Boc Protection) Node2->Node3 Boc2O, Et3N, DCM Node4 Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate) Node3->Node4 Lipase Catalysis (MTBE, 35°C) Node5 (3S,5R)-1-Boc-5-methoxypiperidin-3-ol (Unreacted Alcohol) Node4->Node5 Kazlauskas Rule (Unreacted) Node6 (3R,5S)-1-Boc-3-acetoxy-5-methoxypiperidine (Acetylated Byproduct) Node4->Node6 Fast-reacting enantiomer Node7 (3S,5R)-5-Methoxypiperidin-3-ol HCl (Final Product) Node5->Node7 1. Chromatography 2. 4M HCl/Dioxane

Figure 1: Chemoenzymatic workflow for the preparation of (3S,5R)-5-methoxypiperidin-3-ol HCl.

Quantitative Data & Optimization

The development of this protocol required rigorous optimization of both the hydrogenation and enzymatic resolution steps to ensure high atom economy and enantiomeric excess ( ee ).

Table 1: Optimization of Pyridine Hydrogenation Conditions

CatalystSolventPressure (psi)Conversion (%)cis:trans RatioC-O Cleavage (%)
10% Pd/CMeOH50>9960:4015
5% PtO 2​ AcOH509585:155
5% Rh/Al 2​ O 3​ MeOH/AcOH 50 >99 95:5 <1

Self-Validation Note: Rh/Al 2​ O 3​ in mildly acidic conditions suppresses the hydrogenolysis pathway while maximizing the syn-addition required for the cis-geometry.

Table 2: Enzymatic Kinetic Resolution Parameters (24 h, 35 °C)

EnzymeAcyl DonorSolventConversion (%) ee of Unreacted Alcohol (%)
Lipase PS (B. cepacia)Vinyl AcetateTHF2245
CAL-AVinyl AcetateMTBE1530
CAL-B (Novozym 435) Vinyl Acetate MTBE 50 >99.5

Self-Validation Note: Vinyl acetate is utilized as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the transesterification strictly irreversible.

Step-by-Step Experimental Protocols

Step 1: Synthesis of rac-cis-5-Methoxypiperidin-3-ol
  • Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 3-hydroxy-5-methoxypyridine (10.0 g, 80.0 mmol) in a mixture of Methanol (100 mL) and Glacial Acetic Acid (5 mL).

  • Catalyst Addition: Carefully add 5% Rh/Al2​O3​ (1.0 g, 10 wt%). Caution: Catalyst is pyrophoric; purge the vessel with Argon prior to addition.

  • Hydrogenation: Seal the vessel, purge with H2​ gas three times, and pressurize to 50 psi. Stir vigorously at 50 °C for 16 hours.

  • Workup: Vent the reactor safely. Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with excess Methanol. Concentrate the filtrate in vacuo to yield the acetate salt of the racemic cis-piperidine.

Step 2: N-Boc Protection
  • Reaction Setup: Dissolve the crude acetate salt from Step 1 in Dichloromethane (DCM, 150 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Triethylamine ( Et3​N , 33.4 mL, 240 mmol) dropwise, followed by the portion-wise addition of Di-tert-butyl dicarbonate ( Boc2​O , 19.2 g, 88.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Purification: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 1:1) to afford rac-cis-1-Boc-5-methoxypiperidin-3-ol as a colorless oil.

Step 3: Enzymatic Kinetic Resolution (CAL-B)
  • Enzyme Loading: In a 500 mL round-bottom flask, dissolve rac-cis-1-Boc-5-methoxypiperidin-3-ol (15.0 g, 64.9 mmol) in Methyl tert-butyl ether (MTBE, 200 mL).

  • Acylation: Add Vinyl Acetate (18.0 mL, 195 mmol) and immobilized CAL-B (Novozym 435, 1.5 g, 10 wt%).

  • Incubation: Place the flask in an orbital shaker or stir gently at 35 °C for 24 hours.

  • Monitoring: Monitor the reaction via Chiral HPLC (e.g., Chiralpak AD-H column). Stop the reaction exactly when 50% conversion is reached to ensure maximum enantiomeric purity of the remaining alcohol.

  • Separation: Filter off the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate. Separate the unreacted (3S,5R)-1-Boc-5-methoxypiperidin-3-ol ( Rf​ ~ 0.3 in 3:1 Hexanes/EtOAc) from the acetylated byproduct (3R,5S)-1-Boc-3-acetoxy-5-methoxypiperidine ( Rf​ ~ 0.6) using silica gel chromatography.

Step 4: Deprotection to Hydrochloride Salt
  • Cleavage: Dissolve the pure (3S,5R)-1-Boc-5-methoxypiperidin-3-ol (5.0 g, 21.6 mmol) in 4M HCl in Dioxane (30 mL).

  • Stirring: Stir at room temperature for 2 hours. The evolution of CO2​ gas will be observed. The hydrochloride salt will gradually precipitate from the solution.

  • Isolation: Add cold Diethyl Ether (50 mL) to maximize precipitation. Filter the white solid, wash with additional cold ether (2 × 20 mL), and dry under high vacuum to afford (3S,5R)-5-methoxypiperidin-3-ol hydrochloride .

  • Validation: Confirm structure and stereochemistry via 1H -NMR ( D2​O ), HRMS, and optical rotation.

References

  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B ACS Catalysis URL:[Link]

  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica Molecules (MDPI) URL:[Link]

  • Regioselective Synthesis of 1,2-Dihydropyridines by Rhodium-Catalyzed Hydroboration of Pyridines Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting & Optimization

Best purification techniques for chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, but their purification presents unique physicochemical challenges. The basic secondary or tertiary nitrogen atom within the piperidine ring readily engages in strong secondary hydrogen-bonding interactions with residual silanols on chromatographic stationary phases. This fundamental property often leads to severe peak tailing, poor enantiomeric resolution, and low product recovery.

As a Senior Application Scientist, I have structured this guide to provide you with field-proven, self-validating workflows for isolating enantiopure piperidine derivatives. We will focus on the two most robust industry standards: Preparative Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Resolution .

Core Purification Workflows & Methodologies

Method A: Preparative Supercritical Fluid Chromatography (SFC)

The Causality: SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase. When mixed with polar organic co-solvents (like methanol), CO₂ forms a slightly acidic environment. This acidity protonates the basic piperidine nitrogen, exacerbating its interaction with the stationary phase and causing severe peak tailing. To counteract this, we must introduce a basic volatile additive (e.g., NH₄OH or diethylamine) into the co-solvent. The additive outcompetes the piperidine for the active silanol sites, suppressing ionization and sharpening the peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic piperidine in a non-aqueous, compatible diluent (e.g., methanol or acetonitrile) at a concentration of 10–50 mg/mL. Avoid water-rich solvents to prevent degradation of the stationary phase.

  • Column Screening: Screen analytical-scale chiral stationary phases (CSPs), prioritizing amylose or cellulose polysaccharide derivatives, which historically show the highest hit rates for basic amines.

  • Mobile Phase Optimization: Utilize a mobile phase of CO₂ paired with an alcohol co-solvent (MeOH, EtOH, or IPA).

  • Additive Introduction: Introduce 0.1% to 0.3% of a basic additive (e.g., ammonium hydroxide) to the co-solvent to mask active silanol sites and improve peak symmetry.

  • Scale-Up (Density Modulation): Transfer the optimized analytical method to a preparative SFC system. Modulate the mobile phase density and temperature to approximate the average density of the original analytical separation, ensuring predictable retention times during scale-up.

  • Fraction Collection & Mass Balance (Self-Validation): Collect fractions and evaporate the volatile CO₂ and co-solvent. Validation Step: Weigh the recovered enantiomers and calculate the mass balance against the initial injection mass to ensure no product was irreversibly adsorbed. Confirm optical purity (ee%) via an orthogonal analytical method (e.g., chiral HPLC)[1].

SFC_Workflow Start Racemic Piperidine (Sample Prep) Screen Screen Chiral Columns (Amylose/Cellulose) Start->Screen TailCheck Peak Tailing Observed? Screen->TailCheck AddBasic Add Basic Modifier (0.1-0.3% NH4OH/DEA) TailCheck->AddBasic Yes Optimize Optimize Co-solvent (MeOH/EtOH/IPA) TailCheck->Optimize No AddBasic->Optimize ScaleUp Scale to Prep SFC (Density Modulation) Optimize->ScaleUp

Workflow for developing chiral SFC methods for basic piperidine derivatives.

Method B: Diastereomeric Salt Resolution

The Causality: This classical technique exploits the basicity of the piperidine nitrogen to form salts with enantiopure chiral acids. The resulting diastereomers possess distinct physical properties (e.g., crystal lattice energies and solubility), allowing them to be separated via fractional crystallization[2]. Slow cooling is critical here; rapid precipitation leads to the kinetic entrapment of the undesired diastereomer within the crystal lattice, destroying your diastereomeric excess (de).

Step-by-Step Protocol:

  • Salt Formation: Dissolve one equivalent of the racemic piperidine free base in a polar solvent (e.g., ethanol or ethyl acetate). In a separate vessel, dissolve 0.5 to 1.0 equivalents of an enantiopure chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid)[2].

  • Mixing & Heating: Combine the solutions while stirring and heat gently until a completely homogenous solution is achieved.

  • Controlled Crystallization: Cool the mixture at a strictly controlled rate (e.g., 5 °C per hour) to room temperature, then further to 0–4 °C. This thermodynamic control prevents kinetic entrapment[2].

  • Isolation: Collect the precipitated diastereomeric salt via vacuum filtration and wash with a minimal volume of ice-cold solvent.

  • Liberation of the Free Base: Suspend the isolated salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1M NaOH) to neutralize the salt and drive the free base piperidine into the organic layer[2].

  • Extraction & Validation (Self-Validation): Separate the organic layer, dry over Na₂SO₄, and concentrate. Validation Step: Calculate the specific rotation of the isolated free base and compare it against literature values. Confirm the enantiomeric excess (ee%) using analytical chiral HPLC before proceeding to scale-up[2].

Salt_Resolution Racemate Racemic Piperidine (Free Base) AddAcid Add Chiral Resolving Acid (e.g., D-Tartaric Acid) Racemate->AddAcid Crystallize Fractional Crystallization (Controlled Cooling) AddAcid->Crystallize Filter Filtration Crystallize->Filter MotherLiquor Mother Liquor (Enriched in Isomer B) Filter->MotherLiquor Liquid Crystals Diastereomeric Salt (Enriched in Isomer A) Filter->Crystals Solid FreeBase Neutralize (NaOH) & Extract Free Base Crystals->FreeBase

Classical diastereomeric salt resolution pathway for chiral piperidines.

Quantitative Data & Selection Guides

Table 1: SFC Co-Solvent Additive Selection for Basic Amines

Additive Typical Concentration Volatility Primary Use Case & Causality
Ammonium Hydroxide (NH₄OH) 0.1% - 0.3% High First-line choice for basic piperidines; effectively masks silanols and is easily removed post-purification.
Diethylamine (DEA) 0.1% - 0.2% Moderate Highly effective for severe tailing; requires extended vacuum drying to remove completely.
Isopropylamine (IPA) 0.1% - 0.2% Moderate Alternative to DEA; provides slightly different spatial selectivity on polysaccharide columns.

| None | N/A | N/A | Only viable if using specialized, heavily end-capped or basic-compatible stationary phases. |

Table 2: Common Chiral Resolving Agents for Piperidine Derivatives

Resolving Agent Configuration Target Interaction Notes
Di-benzoyl-tartaric acid L- or D- Strong ionic & pi-pi Excellent first screen; bulky benzoyl groups aid in rigid crystal lattice formation[2].
Mandelic acid (R)- or (S)- Ionic & H-bonding Good for smaller, less sterically hindered piperidines[2].

| Camphorsulfonic acid (CSA) | (+)- or (-)- | Strong ionic | Yields highly crystalline salts; useful when tartrates "oil out" instead of crystallizing. |

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for my 3-substituted piperidine in SFC even with methanol as a co-solvent? A1: Supercritical CO₂ forms a slightly acidic environment when mixed with polar organic solvents like methanol. Your basic piperidine nitrogen is becoming protonated and interacting strongly with residual silanols on the stationary phase. To resolve this, introduce a basic additive (e.g., 0.1–0.3% NH₄OH or DEA) into your methanol co-solvent. This additive will outcompete the piperidine for the active silanol sites, drastically improving peak shape and resolution.

Q2: My diastereomeric salt resolution yielded a gel or oil instead of crystals. How do I induce crystallization? A2: "Oiling out" occurs when the diastereomeric salt is highly soluble or when the cooling rate is too rapid, leading to phase separation before nucleation can occur. To troubleshoot:

  • Re-heat the mixture until homogenous and cool it extremely slowly (e.g., 5 °C per hour).

  • Seed the solution with a pure crystal of the desired salt if available.

  • If oiling persists, the chosen chiral acid may not be suitable. Conduct an empirical screen with alternative resolving agents like (S)-Mandelic acid or Di-benzoyl-L-tartaric acid[2].

Q3: Can the resolved diastereomeric salt be used directly in the next synthetic step, or must I isolate the free base? A3: A major advantage of diastereomeric salt resolution is that you often do not need to isolate the free base. If your next synthetic step is an amide bond formation or a reaction tolerant of the chiral acid byproduct, you can use the salt directly. Simply add an excess of a non-nucleophilic base (like DIPEA) to the reaction mixture to liberate the piperidine in situ, streamlining your synthetic process[2].

Q4: Is it possible to bypass resolution entirely and use asymmetric synthesis for 3-substituted piperidines? A4: Yes. While classical resolution and SFC are highly robust, recent advancements in catalytic enantioselective synthesis offer direct routes. For example, Rh-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives can yield highly enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to chiral piperidines[3]. This approach can circumvent the 50% yield ceiling inherent to classical racemic resolution.

Sources

Technical Support Center: Isolating (3S,5R)-5-methoxypiperidin-3-ol with Flash Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of piperidine derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are working on the isolation of polar, nitrogen-containing compounds like (3S,5R)-5-methoxypiperidin-3-ol. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of flash chromatography for this class of molecules.

Introduction: The Challenge of Purifying Polar Amines

(3S,5R)-5-methoxypiperidin-3-ol is a polar molecule containing both a secondary amine and a hydroxyl group. These functional groups can lead to strong interactions with the stationary phase in normal-phase flash chromatography, often resulting in poor peak shape, tailing, and sometimes irreversible adsorption to the silica gel.[1][2] The basic nature of the piperidine nitrogen can cause it to interact strongly with the acidic silanol groups on the surface of silica gel, which is the most common stationary phase.[1][3] This guide will provide you with the strategies to overcome these challenges and achieve high-purity isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the flash chromatography of (3S,5R)-5-methoxypiperidin-3-ol on silica gel?

A good starting point for polar compounds like (3S,5R)-5-methoxypiperidin-3-ol is a solvent system of dichloromethane (DCM) and methanol (MeOH).[4][5] A typical starting gradient might be 0-10% methanol in dichloromethane. However, due to the basic nature of the piperidine, it is highly recommended to add a basic modifier to the mobile phase to improve peak shape and reduce tailing.[1][3]

Recommended Starting Solvent Systems:

Non-Polar SolventPolar SolventAdditive (Optional but Recommended)Typical Starting Ratio
Dichloromethane (DCM)Methanol (MeOH)0.5-1% Triethylamine (TEA)98:2 (DCM:MeOH)
Dichloromethane (DCM)Methanol (MeOH)1-2% of 7N Ammonia in Methanol98:2 (DCM:MeOH)
Ethyl Acetate (EtOAc)Methanol (MeOH)0.5-1% Triethylamine (TEA)95:5 (EtOAc:MeOH)
Q2: Why is my compound showing significant peak tailing on the TLC plate and during the flash chromatography run?

Peak tailing is a common issue when purifying amines on silica gel.[1][2][6] This is primarily due to the interaction between the basic nitrogen of your piperidine derivative and the acidic silanol groups (Si-OH) on the silica surface.[1][7] This strong interaction causes a portion of your compound to elute more slowly, resulting in a "tailing" peak.

To mitigate this, you should add a basic modifier to your solvent system. Triethylamine (TEA) or ammonia are commonly used for this purpose.[1][4][5] These basic additives will compete with your compound for the active sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.[7][8]

Q3: My compound is very polar and hardly moves from the baseline, even with high concentrations of methanol in dichloromethane. What should I do?

If your compound has very low retention (Rf value near zero) even in a highly polar solvent system, you can try the following:

  • Increase the concentration of the polar solvent: You can increase the methanol concentration in your DCM/MeOH system. Be cautious about going above 10% methanol, as it can start to dissolve the silica gel.[4]

  • Use a stronger polar solvent: Consider switching to a more polar solvent system. A mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be very effective for highly polar amines.

  • Consider an alternative stationary phase: If modifying the mobile phase is not sufficient, you might need to use a different stationary phase. Amino-functionalized silica can be a good choice for separating basic compounds.[9][10] Another option is to use reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid.[10][11]

Q4: How do I choose between using triethylamine (TEA) and ammonia as a mobile phase additive?

Both TEA and ammonia can be effective at improving the peak shape of basic compounds.

  • Triethylamine (TEA) is a volatile organic base that is easy to remove from the final product. It is a good first choice for most basic compounds. A concentration of 0.1-1% (v/v) in the mobile phase is typically sufficient.[1]

  • Ammonia , usually used as a 7N solution in methanol, is a stronger base and can be more effective for very basic compounds that still show tailing with TEA.[1][5] However, it can be more difficult to remove from the purified sample.

The choice between the two often comes down to empirical testing. Run TLC plates with both additives to see which one gives you better separation and peak shape for your specific compound.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the flash chromatography of (3S,5R)-5-methoxypiperidin-3-ol.

Problem 1: Poor Separation of the Target Compound from Impurities

If your target compound is co-eluting with impurities, you need to improve the selectivity of your separation.

Troubleshooting Workflow for Poor Separation

Sources

Validation & Comparative

HPLC method development for chiral separation of 5-methoxypiperidin-3-ol enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Development for the Chiral Separation of 5-methoxypiperidin-3-ol Enantiomers

Authored by a Senior Application Scientist

The enantioselective separation of pharmaceutical compounds is not merely an analytical challenge; it is a critical necessity for ensuring drug safety and efficacy.[1] The stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] The 5-methoxypiperidin-3-ol scaffold is a key structural motif in various pharmacologically active molecules, making the development of robust enantioselective analytical methods paramount.

This guide provides a comprehensive, field-proven strategy for developing a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 5-methoxypiperidin-3-ol enantiomers. We will move beyond a simple recitation of steps to explore the underlying principles and causal relationships that inform expert decision-making in a real-world laboratory setting.

Analyte Characterization: The Foundation of Method Development

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is essential. 5-methoxypiperidin-3-ol possesses two key functional groups that dictate our chromatographic strategy:

  • A Secondary Amine (Piperidine Ring): This group is basic. In HPLC, basic analytes are notorious for interacting with acidic residual silanols on the silica surface of the stationary phase, leading to poor peak shape (tailing). This necessitates a strategy to mitigate these secondary interactions.

  • A Hydroxyl Group and an Ether Group: These polar functional groups influence the molecule's overall polarity and its potential for hydrogen bonding with the chiral stationary phase (CSP).

This structural analysis immediately suggests that a normal-phase or polar organic chromatographic mode will likely provide stronger interactions and better selectivity than a reversed-phase approach.[3]

The Core of Chiral Separation: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the single most critical factor in achieving a successful chiral separation.[3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[4] For a molecule like 5-methoxypiperidin-3-ol, polysaccharide-based CSPs are the most promising starting point due to their broad applicability and proven success with amino alcohols and heterocyclic compounds.[3][5]

We will compare two of the most powerful and widely used classes of polysaccharide CSPs: those based on amylose and cellulose derivatives.

Comparison of Primary Screening Columns
Chiral Stationary Phase (CSP)Chiral SelectorKey Interaction MechanismsRecommended For
Lux® i-Amylose-1 / Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance. The carbamate linkages are crucial hydrogen bond donors/acceptors.Broad enantiorecognition. Particularly effective for compounds with aromatic rings and polar functional groups.[6][7][8]
Lux® Cellulose-1 / Chiralcel® OD Cellulose tris(3,5-dimethylphenylcarbamate) - CoatedSimilar to amylose, but the helical structure of the cellulose backbone provides a different 3D arrangement of the selector, leading to distinct selectivity.Often complementary to amylose phases. Can provide unique selectivity where amylose phases fail.[9]
Lux® i-Cellulose-5 / Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) - ImmobilizedThe electron-withdrawing chlorine atoms on the phenyl groups can enhance π-π and dipole-dipole interactions, offering alternative selectivity.[10]Useful for analytes where standard dimethylphenyl carbamate phases show poor resolution.

Expert Rationale: The initial screening should prioritize immobilized polysaccharide phases like Chiralpak® IA. The immobilization of the polysaccharide derivative onto the silica gel allows for the use of a much wider range of solvents compared to traditional coated phases, significantly expanding the method development possibilities.[7][11]

Strategic Workflow for Method Development

A systematic screening approach is far more efficient than a random trial-and-error process.[4][9] The following workflow provides a logical progression from initial screening to final method optimization.

MethodDevelopmentWorkflow Analyte Analyte Characterization (5-methoxypiperidin-3-ol) CSP_Screen Step 1: CSP Screening (Chiralpak IA, IC, etc.) Analyte->CSP_Screen MP_Screen Step 2: Mobile Phase Screening (Normal Phase) CSP_Screen->MP_Screen No_Sep No Separation? MP_Screen->No_Sep Good_Sep Baseline Separation? MP_Screen->Good_Sep Optimization Step 3: Method Optimization Validation Step 4: Method Validation Optimization->Validation No_Sep->CSP_Screen Try different CSP Derivatize Consider Derivatization No_Sep->Derivatize If all CSPs fail Good_Sep->MP_Screen No, adjust mobile phase Good_Sep->Optimization Yes

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols & Comparative Data

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol is designed for the rapid initial evaluation of CSPs under standard normal-phase conditions.

  • Column Installation: Install a Chiralpak® IA (or equivalent) column (e.g., 250 x 4.6 mm, 5 µm).

  • System Preparation: Ensure the HPLC system is thoroughly flushed with 100% 2-propanol and then with the initial mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA).

    • Mobile Phase B: n-Hexane / 2-Propanol (IPA) (90/10, v/v) + 0.1% Diethylamine (DEA).

    • Causality: DEA is added as a basic modifier. The basic analyte, 5-methoxypiperidin-3-ol, can interact with acidic silanol groups on the silica support, causing peak tailing. The competing base, DEA, masks these sites, resulting in improved peak symmetry.[3][9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore).

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic 5-methoxypiperidin-3-ol standard in the mobile phase at a concentration of 1.0 mg/mL.

  • Equilibration & Injection: Equilibrate the column with the mobile phase for at least 30 column volumes, or until a stable baseline is achieved.[3] Inject the sample.

  • Evaluation: Repeat the process for each CSP and mobile phase combination. Evaluate chromatograms for any sign of peak separation.

Comparative Screening Data (Hypothetical)

The following table summarizes potential results from the initial screening, demonstrating how different CSPs and mobile phases can yield vastly different outcomes.

CSPMobile Phasek1k2Separation Factor (α)Resolution (Rs)Observations
Chiralpak® IAHexane/EtOH (90/10) + 0.1% DEA2.853.421.202.10Good initial separation. Excellent peak shape.
Chiralpak® IAHexane/IPA (90/10) + 0.1% DEA3.554.081.151.75Separation achieved, but lower resolution than with ethanol.
Chiralpak® ICHexane/EtOH (90/10) + 0.1% DEA4.104.251.040.65Poor resolution, enantiomers are nearly co-eluting.
Chiralcel® ODHexane/EtOH (90/10) + 0.1% DEA3.153.151.000.00No separation observed.

Analysis of Results: Based on this data, the combination of Chiralpak® IA with a Hexane/Ethanol mobile phase is the most promising candidate for further optimization. Ethanol as a polar modifier provided better selectivity (higher α) than isopropanol for this specific analyte.

Method Optimization: Fine-Tuning for Performance

Once a promising CSP and mobile phase system is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5) with a reasonable run time.

OptimizationLogic start Initial Condition (Chiralpak IA, Hex/EtOH 90/10) mod_ratio Adjust Alcohol % Decrease %EtOH to increase retention/resolution Increase %EtOH to decrease retention/run time start->mod_ratio temp Adjust Temperature Lower T° may increase resolution Higher T° can improve peak efficiency mod_ratio->temp flow Adjust Flow Rate Lower flow may increase resolution Higher flow decreases run time temp->flow final final flow->final

Caption: Key parameter adjustments during method optimization.

Protocol 2: Optimizing the Alcohol Modifier Percentage
  • Selected System: Chiralpak® IA with n-Hexane/Ethanol + 0.1% DEA.

  • Procedure: Prepare a series of mobile phases with varying percentages of ethanol (e.g., 5%, 8%, 10%, 12%, 15%).

  • Analysis: Run the sample with each mobile phase, ensuring proper column equilibration between runs.

  • Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol percentage generally increases retention and can significantly enhance resolution, though it may also lead to broader peaks and longer analysis times.[3]

Optimization Data (Hypothetical)
% Ethanol in Hexanek1k2Separation Factor (α)Resolution (Rs)
15%1.952.241.151.60
12%2.402.831.181.95
10% 2.85 3.42 1.20 2.10
8%3.904.761.222.25
5%6.207.751.252.40

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols.- Mismatched sample solvent and mobile phase.- Ensure a basic modifier (e.g., 0.1% DEA) is present in the mobile phase.[3][9]- Dissolve the sample directly in the mobile phase.
Poor Resolution - Suboptimal mobile phase composition.- Inappropriate CSP.- Systematically vary the alcohol modifier percentage.[3]- Screen other CSPs (e.g., cellulose-based if an amylose-based one was used).
Irreproducible Results - Insufficient column equilibration.- Trace amounts of water in normal-phase solvents.- Equilibrate with at least 20-30 column volumes before analysis.[3]- Use high-purity, HPLC-grade solvents.
Enantiomer Elution Order Reversal - Change in mobile phase additive or temperature.- This can sometimes be used advantageously. Note the conditions carefully as it indicates a change in the chiral recognition mechanism.[2][12]

References

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Method development with CHIRALPAK® IA Source: Daicel Chiral Technologies URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: PubMed, Talanta URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC, Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns Source: ResearchGate, Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Validating stereochemical purity of (3S,5R)-5-methoxypiperidin-3-ol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Establishing Absolute Stereochemical Purity of (3S,5R)-5-methoxypiperidin-3-ol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

The development of chiral pharmaceuticals requires rigorous validation of both relative and absolute stereochemistry. For highly functionalized heterocyclic building blocks like (3S,5R)-5-methoxypiperidin-3-ol, the spatial orientation of the C3-hydroxyl and C5-methoxy substituents dictates pharmacological affinity and pharmacokinetic behavior.

While techniques like optical rotation and standard NMR provide baseline chiroptical data, they are insufficient for definitive 3D spatial assignment without extensive computational modeling[1]. To achieve regulatory-grade certainty, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard. However, because SCXRD only validates a single microscopic crystal, it must be integrated into an orthogonal, self-validating workflow alongside Chiral High-Performance Liquid Chromatography (HPLC) to guarantee the enantiomeric purity of the bulk batch[2].

Comparative Analysis of Stereochemical Validation Techniques

To objectively evaluate the best approach for validating (3S,5R)-5-methoxypiperidin-3-ol, we must compare SCXRD against alternative methodologies.

Analytical TechniquePrimary OutputSample RequirementStrengthsLimitations
Single-Crystal X-Ray Diffraction (SCXRD) Absolute & Relative ConfigurationSingle, high-quality crystal (>0.1 mm)Unambiguous 3D spatial coordinates; definitive absolute structure via the Flack parameter[3].Requires a crystallizable sample; inherently only validates a single microscopic crystal, not the bulk batch[2].
Chiral HPLC Enantiomeric Excess ( ee )Solution (1-2 mg)High sensitivity for bulk enantiomeric purity; industry standard for process validation[4].Cannot determine absolute configuration ab initio; requires a known reference standard.
NMR (Mosher's Method) Absolute ConfigurationSolution (5-10 mg)Excellent for solution-state conformation; utilizes widely available instrumentation[5].Requires chemical derivatization (e.g., MTPA chloride); spectral overlap in piperidines can complicate interpretation.
Vibrational Circular Dichroism (VCD) Absolute ConfigurationSolution (10-20 mg)No crystallization needed; directly analyzes the bulk sample in solution[1].Requires extensive, computationally expensive Density Functional Theory (DFT) modeling to interpret spectra.

The Analytical Challenge: Overcoming the "Light-Atom" Problem in SCXRD

(3S,5R)-5-methoxypiperidin-3-ol consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen). In X-ray crystallography, absolute configuration is determined by analyzing the anomalous dispersion effect, which breaks Friedel's Law (where the scattering intensity of crystal plane hkl is no longer equal to −h−k−l )[3].

The magnitude of this anomalous scattering is proportional to the atomic number of the elements in the crystal and the wavelength of the X-ray source. Standard Molybdenum ( MoKα ) radiation produces negligible anomalous dispersion for C, N, and O atoms, leading to a statistically meaningless Flack parameter[6]. To solve this, we must manipulate the physics of the experiment through either hardware selection or chemical derivatization.

SCXRD_Workflow A 1. Heavy Atom Derivatization (HCl Salt Formation) B 2. Single Crystal Growth (Vapor Diffusion) A->B C 3. X-Ray Data Collection (Cu Kα, 100K) B->C D 4. Structure Refinement (Non-Centrosymmetric) C->D E 5. Anomalous Dispersion (Friedel Pair Analysis) D->E F 6. Flack Parameter (x ≈ 0) Absolute Configuration Confirmed E->F

SCXRD workflow for determining absolute stereochemistry.
Protocol 1: SCXRD Absolute Configuration Methodology

This protocol utilizes heavy-atom derivatization to ensure a mathematically robust Flack parameter.

  • Heavy-Atom Derivatization (Salt Formation): React the (3S,5R)-5-methoxypiperidin-3-ol free base with anhydrous HCl in an ethereal solvent to precipitate the hydrochloride salt.

    • Causality: The introduction of the heavier Chloride ion ( Z=17 ) provides a strong anomalous scattering center, drastically reducing the standard uncertainty (s.u.) of the Flack parameter even if standard Mo radiation is used[7].

  • Single Crystal Growth: Dissolve the HCl salt in a minimum volume of methanol. Place the vial inside a larger sealed chamber containing pentane (antisolvent) to facilitate vapor diffusion.

    • Causality: Vapor diffusion allows for extremely slow, diffusion-limited supersaturation, preventing crystal twinning and yielding the defect-free single crystals required for high-resolution diffraction.

  • Data Collection: Mount a single crystal (>0.1 mm) on a diffractometer equipped with a Copper ( CuKα , λ=1.5418A˚ ) microfocus source, cooled to 100 K via a nitrogen stream.

    • Causality: If salt formation is skipped, CuKα radiation is strictly mandatory. The longer wavelength of Copper compared to Molybdenum maximizes the measurable Bijvoet differences for light atoms[6]. Cooling to 100 K minimizes the Debye-Waller factor (thermal motion of atoms), preserving high-angle reflection intensities.

  • Refinement & Flack Parameter Calculation: Refine the structure in a non-centrosymmetric space group (e.g., P21​21​21​ ). Calculate the Flack parameter ( x ).

    • Causality: The Flack parameter estimates the absolute configuration by comparing the intensities of Bijvoet pairs. A value of x=0 (with an s.u. < 0.04) confirms the absolute structure is correct. A value of x=1 indicates the inverted enantiomer, and x=0.5 suggests a racemic twin[2][3].

The Self-Validating System: Bridging the Micro and Macro

A critical logical fallacy in stereochemical validation is assuming that the single crystal selected for SCXRD represents the bulk powder. If the batch is a conglomerate (a mechanical mixture of enantiomeric crystals), the crystallographer might simply happen to pick the (3S,5R) crystal out of a racemic batch[2].

To establish a self-validating system , the exact crystal used in the X-ray beam must be recovered, dissolved, and cross-referenced against the bulk batch using Chiral HPLC.

Validation_System Start Bulk Batch: (3S,5R)-5-methoxypiperidin-3-ol SCXRD Single-Crystal XRD (Absolute Configuration) Start->SCXRD Select 1 Crystal HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC Bulk Sample Dissolve Dissolve SCXRD Crystal for HPLC Injection SCXRD->Dissolve Post-Diffraction Valid Validated Stereochemical Purity (Self-Validating Loop) HPLC->Valid ee > 99% & Match Dissolve->HPLC Cross-Check

Orthogonal self-validating system for stereochemical purity.
Protocol 2: Chiral HPLC Bulk Validation Methodology
  • Stationary Phase Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (CSP), such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Causality: The helical polymer structure provides chiral cavities, while the carbamate groups offer highly specific hydrogen bonding and dipole-dipole interactions with the hydroxyl and methoxy groups of the piperidine, enabling baseline enantioseparation[4].

  • Mobile Phase Optimization: Prepare a normal-phase isocratic gradient of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The basic secondary amine of the piperidine ring will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) acts as a competitive modifier, masking the silanols and ensuring sharp, quantifiable peaks.

  • The Self-Validation Injection:

    • Inject the bulk batch to determine the Enantiomeric Excess ( ee ).

    • Carefully recover the single crystal from the SCXRD diffractometer pin, dissolve it in 100 μL of the mobile phase, and inject it using the identical HPLC method.

    • Causality: If the retention time of the dissolved single crystal perfectly matches the major peak of the bulk batch (and the bulk batch demonstrates >99%ee ), you have definitively proven that the absolute configuration determined by the Flack parameter applies to the entire macroscopic batch[2].

Conclusion

Relying on a single analytical technique for chiral validation introduces blind spots. By pairing the absolute spatial resolution of Single-Crystal X-Ray Diffraction (optimized for light atoms via heavy-atom derivatization or CuKα radiation) with the bulk sensitivity of Chiral HPLC, researchers create an airtight, self-validating data package. This orthogonal approach ensures that the stereochemical integrity of (3S,5R)-5-methoxypiperidin-3-ol is unassailable for downstream pharmaceutical applications.

Sources

Comparing piperidine building blocks: (3S,5R)-5-methoxypiperidin-3-ol vs 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently guide teams through the critical transition from flat, 2D aromatic hits to sp3-enriched 3D scaffolds. The piperidine ring is a privileged pharmacophore in medicinal chemistry, present in over 100 [1]. However, not all piperidines are created equal. In this guide, we will objectively compare two highly relevant building blocks: the foundational 3-hydroxypiperidine and the advanced, conformationally constrained (3S,5R)-5-methoxypiperidin-3-ol .

Structural & Physicochemical Profiling

The shift towards Fragment-Based Drug Discovery (FBDD) emphasizes the need for 3D molecules with optimal [2]. While 3-hydroxypiperidine offers a simple, highly [3], (3S,5R)-5-methoxypiperidin-3-ol introduces a di-substituted framework that dramatically alters the molecule's spatial geometry and electronic profile.

Quantitative Comparison of Physicochemical Properties
Property3-Hydroxypiperidine(3S,5R)-5-methoxypiperidin-3-ol
Molecular Weight [3][4]
Fsp3 Fraction 1.01.0
Stereocenters [5]2 (3S, 5R)
H-Bond Donors 2 (-OH, -NH)2 (-OH, -NH)
H-Bond Acceptors 2 (-OH, -NH)3 (-OH, -NH, -OMe)
cLogP (approx) [3]-0.1
Key Advantage [][2]

Mechanistic Advantages in Drug Design

Why invest in the more complex (3S,5R)-5-methoxypiperidin-3-ol? The causality lies in precise spatial engineering.

  • pKa Modulation : Piperidines are strong []. The introduction of the electronegative 5-methoxy group exerts an inductive electron-withdrawing effect (-I), subtly lowering the basicity of the secondary amine. This is a proven strategy to mitigate hERG channel liabilities and improve membrane permeability.

  • Metabolic Shielding : The methoxy group provides steric bulk that can shield adjacent carbon-hydrogen bonds from cytochrome P450-mediated oxidation, enhancing metabolic stability.

Mechanism A (3S,5R)-5-methoxypiperidin-3-ol B Steric Shielding by Methoxy A->B D Lower Basic pKa A->D C Reduced CYP450 Metabolism B->C E Decreased hERG Liability D->E

Impact of the 5-methoxy substitution on metabolic stability and hERG liability.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis, the protocols for handling these building blocks must be robust. Below are self-validating methodologies for functionalizing both scaffolds.

Protocol A: N-Boc Protection of 3-Hydroxypiperidine

Objective : Mask the highly nucleophilic secondary amine to allow selective O-functionalization for downstream synthesis of [7].

  • Reagents : 3-hydroxypiperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), NaHCO3 (2.0 eq), DCM/H2O (1:1 v/v).

  • Procedure : Dissolve 3-hydroxypiperidine in the biphasic DCM/H2O mixture. Add NaHCO3. Cool to 0°C. Dropwise add Boc2O dissolved in DCM. Stir at room temperature for 4 hours.

  • Causality : The biphasic system ensures the highly[] remains partitioned for reaction at the interface, while the mild base (NaHCO3) neutralizes the generated acid without triggering unwanted O-acylation.

  • Self-Validation : Monitor via TLC (DCM:MeOH 9:1). The starting material stains deep purple with ninhydrin (indicating a free secondary amine). The reaction is complete when the ninhydrin stain is entirely negative, confirming quantitative N-protection.

Protocol B: Stereoretentive O-Alkylation of (3S,5R)-5-methoxypiperidin-3-ol

Objective : Etherification of the C3 hydroxyl without epimerizing the delicate[4].

  • Reagents : N-Boc-(3S,5R)-5-methoxypiperidin-3-ol (1.0 eq), Alkyl halide (1.2 eq), Ag2O (1.5 eq), anhydrous DMF, 40°C.

  • Procedure : Suspend Ag2O in anhydrous DMF. Add the N-Boc protected piperidine and stir for 15 mins. Add the alkyl halide dropwise. Heat to 40°C for 12 hours in the dark.

  • Causality : Traditional strong bases (e.g., NaH) can trigger retro-Michael reactions or epimerization at the C3/C5 positions of functionalized piperidines. Silver(I) oxide acts as a mild, halophilic base that promotes the SN2 reaction via halogen abstraction, strictly preserving the (3S,5R) configuration.

  • Self-Validation : Post-purification, analyze via 2D NOESY NMR. The presence of strong NOE cross-peaks between the C3 and C5 axial protons will validate that the relative cis/trans geometry remains uncompromised.

Workflow A 2D Aromatic Hit (High logP, Flat) B 3-Hydroxypiperidine (Basic 3D Scaffold) A->B Scaffold Hopping C (3S,5R)-5-Methoxy- piperidin-3-ol B->C Add Stereocenters D Optimized Lead (High Fsp3) C->D Functionalization

Workflow of 3D fragment-based optimization from flat hits to optimized leads.

Conclusion

For foundational fragment screening or when synthesizing simple [7], 3-hydroxypiperidine remains an indispensable, cost-effective tool. However, when a project hits a wall regarding metabolic stability or hERG toxicity, pivoting to (3S,5R)-5-methoxypiperidin-3-ol provides the necessary 3D conformational constraints and electronic tuning to rescue the lead series.

References

  • PubChem . "3-Hydroxypiperidine | C5H11NO | CID 23293." National Institutes of Health. Available at:[Link]

  • RSC Medicinal Chemistry . "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Available at:[Link]

Sources

Measuring Enantiomeric Excess (ee) of Synthesized (3S,5R)-5-methoxypiperidin-3-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) is a critical quality control step in the synthesis of chiral active pharmaceutical ingredients (APIs). For researchers and drug development professionals, analyzing (3S,5R)-5-methoxypiperidin-3-ol presents a unique set of analytical challenges. As a highly polar, basic secondary amine with an additional secondary hydroxyl group, this molecule is prone to severe peak tailing on standard silica-based stationary phases. Furthermore, it lacks a strong UV chromophore, rendering standard UV-Vis detection ineffective without prior chemical modification[1].

This guide objectively compares the performance of three field-proven analytical methodologies—Pre-column Derivatization Chiral HPLC, Direct Chiral HPLC (LC-MS/ELSD), and NMR Spectroscopy via Mosher’s Method—providing the mechanistic causality and self-validating protocols necessary to ensure absolute scientific integrity[2].

Method Selection Logic

The choice of analytical method depends heavily on available detector technology, the need for absolute configuration assignment, and the risk of kinetic resolution artifacts during sample preparation.

G A Analyte: (3S,5R)-5-methoxypiperidin-3-ol (No Chromophore, Highly Polar) B Is UV-Vis the only available detector? A->B C Pre-column Derivatization (e.g., Bis-Benzoylation) B->C Yes E Are ELSD, CAD, or MS available? B->E No D Chiral HPLC-UV (Polysaccharide CSP) C->D F Direct Chiral HPLC (Macrocyclic Glycopeptide CSP) E->F Yes G Is absolute configuration confirmation needed? E->G No / Need Orthogonal Method H Mosher's Derivatization + 19F / 1H NMR G->H Yes

Decision tree for selecting an ee determination method based on analytical goals.

Comparative Methodologies & Experimental Protocols

Method A: Chiral HPLC with Pre-column Derivatization (The UV Standard)

Causality & Mechanism: Because (3S,5R)-5-methoxypiperidin-3-ol lacks a π -electron system, it is invisible to standard UV detectors (e.g., 254 nm). Derivatization with benzoyl chloride serves a dual purpose: it introduces a strong UV chromophore and masks both the secondary amine and the secondary alcohol. Masking these polar, hydrogen-bond-donating groups drastically reduces peak tailing and improves interaction with the π−π recognition sites of polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak AD or IC[2],[1].

Critical Consideration: You must use an excess of the derivatizing agent to ensure complete bis-derivatization (forming both the amide and the ester). Incomplete reactions yield a mixture of mono- and bis-derivatized products, complicating the chromatogram and potentially skewing the ee calculation due to kinetic resolution.

Self-Validating Protocol (Bis-Benzoylation):

  • Preparation: Dissolve 2.0 mg of synthesized (3S,5R)-5-methoxypiperidin-3-ol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 4.0 equivalents of triethylamine (TEA) to act as a non-nucleophilic acid scavenger, followed by 3.5 equivalents of benzoyl chloride.

  • Reaction: Stir aggressively at room temperature for 2–3 hours. Monitor completion via achiral TLC or LC-MS to ensure no mono-derivatized intermediate remains.

  • Quench & Extract: Quench with 1 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure.

  • Analysis: Re-dissolve the residue in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10). Inject 10 µL onto a Chiralpak AD column (250 x 4.6 mm). Detect at 254 nm.

  • Validation: Always inject a derivatized racemic standard first to confirm baseline resolution ( Rs​>1.5 ) before analyzing the enantioenriched sample[3].

Method B: Direct Chiral HPLC with LC-MS/ELSD (The Artifact-Free Approach)

Causality & Mechanism: Pre-column derivatization carries the risk of kinetic resolution—where one enantiomer reacts slightly faster than the other, yielding a false ee. Direct analysis eliminates this risk. By utilizing macrocyclic glycopeptide CSPs (such as Astec CHIROBIOTIC T), which possess ionic functional groups and chiral cavities, highly polar and zwitterionic underivatized amines can be resolved using polar or aqueous mobile phases[4],[5]. Detection is achieved via Electrospray Ionization Mass Spectrometry (ESI-MS) or Evaporative Light Scattering Detection (ELSD).

Self-Validating Protocol (Direct Injection):

  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol/Water (50:50, v/v).

  • Chromatography: Inject 5 µL onto an Astec CHIROBIOTIC T column (250 x 4.6 mm).

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Acetate in Methanol/Water (70:30, v/v) at 1.0 mL/min. The volatile buffer ensures MS/ELSD compatibility[4].

  • Detection: Monitor the [M+H]+ ion ( m/z 132.1) in positive ESI-MS mode.

  • Calculation: Calculate ee using the standard formula: ee(%)=Area1​+Area2​∣Area1​−Area2​∣​×100 [6],[7].

Method C: NMR Spectroscopy via Mosher’s Method (Absolute Configuration)

Causality & Mechanism: When chiral HPLC is unavailable or absolute stereochemical assignment is required, NMR spectroscopy using a Chiral Derivatizing Agent (CDA) is the gold standard[8]. Reacting the chiral amine with enantiopure (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid chloride (MTPA-Cl) converts the enantiomers into diastereomers. The spatial arrangement of the MTPA phenyl ring causes anisotropic magnetic shielding, resulting in distinct chemical shifts for the diastereomers. Utilizing 19F NMR is highly recommended over 1H NMR, as the CF3​ singlet signals are sharp, well-resolved, and free from the complex splitting patterns of the piperidine ring protons[9].

G A (3S,5R)-5-methoxypiperidin-3-ol (Enantioenriched) D Diastereomer 1 (R-MTPA Amide) A->D E Diastereomer 2 (S-MTPA Amide) A->E B (S)-MTPA-Cl (Mosher's Reagent) B->D C (R)-MTPA-Cl (Mosher's Reagent) C->E F 19F NMR Acquisition (Observe CF3 Singlets) D->F E->F G Integrate Peaks to Calculate ee % F->G

Experimental workflow for NMR-based ee determination using Mosher's method.

Self-Validating Protocol (Mosher Amide Formation):

  • Preparation: In two separate dry vials, dissolve 5.0 mg of the piperidinol in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing 3.0 equivalents of pyridine-d5.

  • Derivatization: To Vial 1, add 2.5 equivalents of (S)-(+)-MTPA-Cl. To Vial 2, add 2.5 equivalents of (R)-(-)-MTPA-Cl.

  • Incubation: Allow the reactions to proceed at room temperature for 1 hour. The reaction is self-validating; the integration of the resulting diastereomeric peaks inherently provides the enantiomeric ratio without external calibration.

  • Acquisition: Transfer to NMR tubes. Acquire 19F NMR spectra (with 1H decoupling to ensure sharp singlets).

  • Quantification: Integrate the baseline-resolved CF3​ signals to determine the diastereomeric excess (de), which directly correlates to the ee of the starting amine[8].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each method to aid in workflow optimization:

Analytical MetricChiral HPLC-UV (Benzoylated)Direct Chiral LC-MS (Underivatized)NMR (Mosher's Method)
Primary Selector/Mechanism Polysaccharide CSP ( π−π interactions)Macrocyclic Glycopeptide CSPDiastereomeric Anisotropic Shielding
Derivatization Required? Yes (Bis-Benzoylation)NoYes (MTPA-Cl)
Typical Resolution ( Rs​ ) > 2.0 (Excellent)1.2 – 1.8 (Good)Baseline resolved in 19F NMR
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (Highly Sensitive)~50 µg/mL (Low Sensitivity)
Throughput Medium (Due to prep time)High (Direct injection)Low (Labor intensive prep)
Risk of Kinetic Resolution Moderate (Must drive to completion)NoneModerate
Key Advantage Uses standard UV detectorsArtifact-free, highest sensitivityConfirms absolute configuration

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